
YL-109
Übersicht
Beschreibung
YL-109 ist ein neuartiger Antikrebswirkstoff, der für seine Fähigkeit bekannt ist, das Wachstum und die Invasivität von Brustkrebszellen zu hemmen. Er wirkt durch Induktion der Expression des Carboxyl-Endes des Hsp70-interagierenden Proteins (CHIP) über die Signaltransduktion des Arylhydrocarbonrezeptors (AhR) . Diese Verbindung hat sowohl in vitro als auch in vivo vielversprechende Ergebnisse gezeigt, was sie zu einem wichtigen Schwerpunkt der Krebsforschung macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 4-(2-Benzothiazolyl)-2-methoxyphenol. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des Benzothiazolrings zu erleichtern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Qualitätskontrollmaßnahmen, um die Industriestandards zu erfüllen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YL-109 involves several steps, starting with the preparation of the core structure, 4-(2-benzothiazolyl)-2-methoxyphenol. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
YL-109 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die phenolische Gruppe in this compound modifizieren.
Reduktion: Diese Reaktion kann den Benzothiazolring beeinflussen.
Substitution: Diese Reaktion kann an den Methoxy- oder Phenolpositionen stattfinden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um ungewollte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der phenolischen Gruppe zu Chinonderivaten führen, während Substitutionsreaktionen verschiedene halogenierte Verbindungen ergeben können.
Wissenschaftliche Forschungsanwendungen
Efficacy in Cancer Models
Breast Cancer Studies
YL-109 has been evaluated extensively in both in vitro and in vivo models. In vitro studies have shown that this compound effectively inhibits cell proliferation and invasion in various breast cancer cell lines, including MCF-7 and BT-20. Furthermore, it has demonstrated significant antitumor effects in xenograft models using MDA-MB-231 cells, where treated mice exhibited reduced tumor growth compared to controls .
Study Type | Cell Line | Effect Observed |
---|---|---|
In Vitro | MDA-MB-231 | Inhibition of growth and invasion |
In Vitro | MCF-7 | Reduced cell proliferation |
In Vivo | MDA-MB-231 (xenograft) | Decreased tumor size |
In Vivo | MCF-7 (xenograft) | Attenuated tumor growth |
Broader Implications
Potential for Drug Resistance
The ability of this compound to inhibit properties associated with drug-resistant cancers makes it a promising candidate for further development. Given that triple-negative breast cancer often exhibits resistance to conventional therapies, this compound's unique mechanism may provide an alternative therapeutic strategy. The compound's efficacy against tamoxifen-resistant breast cancer cells suggests that it could be beneficial for patients who have limited treatment options due to resistance .
Endometriosis Treatment
In addition to its applications in oncology, recent studies have indicated that this compound may also inhibit the development of endometriosis. This broadens its potential therapeutic applications beyond cancer treatment .
Case Studies
-
Breast Cancer Xenograft Model
A study demonstrated that mice treated with this compound showed significantly reduced tumor sizes compared to control groups. The mechanism involved the upregulation of CHIP through AhR signaling pathways, which inhibited tumor growth and metastasis effectively. -
Mammosphere Formation Assay
Another investigation focused on the impact of this compound on mammosphere formation in MDA-MB-231 cells. Results indicated a marked reduction in mammosphere formation, highlighting its potential to target cancer stem cells directly.
Wirkmechanismus
YL-109 exerts its effects by inducing the expression of carboxyl terminus of Hsp70-interacting protein (CHIP) through aryl hydrocarbon receptor (AhR) signaling. This leads to the inhibition of cell proliferation, motility, and invasiveness in breast cancer cells. The molecular targets involved include the AhR and CHIP, which play crucial roles in regulating protein expression and cellular responses to stress .
Vergleich Mit ähnlichen Verbindungen
YL-109 ist einzigartig in seiner Fähigkeit, die CHIP-Expression über die AhR-Signaltransduktion zu induzieren, was es von anderen Antikrebsmitteln unterscheidet. Zu ähnlichen Verbindungen gehören:
Diese Verbindungen heben die unterschiedlichen Ansätze zur Krebsbehandlung und die einzigartigen Mechanismen hervor, durch die this compound seine Wirkung entfaltet.
Biologische Aktivität
YL-109, chemically known as 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol, is a novel compound recognized for its anticancer properties , particularly against breast cancer. It operates primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which subsequently induces the expression of the carboxyl terminus of Hsp70-interacting protein (CHIP) . This mechanism contributes to the inhibition of tumor growth and metastasis in various cancer cell lines.
Target Enzyme
The primary target of this compound is tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . Inhibition of this enzyme disrupts critical cellular functions, including cell signaling and metabolic pathways, leading to altered cell proliferation and apoptosis.
Biochemical Pathways
This compound's interaction with PTPN1 affects several downstream signaling pathways, influencing gene expression and cellular metabolism. The compound can activate or inhibit specific pathways, resulting in significant changes in cellular behavior, including:
- Cell Proliferation : Inhibits the growth of cancer cells.
- Differentiation : Modulates differentiation processes in various cell types.
- Apoptosis : Induces programmed cell death in malignant cells.
Pharmacokinetics
As a small molecule, this compound is expected to exhibit good bioavailability, allowing it to effectively reach target tissues and exert its biological effects.
Temporal and Dosage Effects
Research indicates that the effects of this compound vary with dosage and exposure time. Lower doses have shown beneficial effects in reducing melanin synthesis and modulating cell signaling pathways without significant cytotoxicity.
Case Studies
Several studies have investigated the biological activity of this compound:
- Breast Cancer Inhibition : A study demonstrated that this compound effectively suppresses the proliferation of MCF-7 breast cancer cells through AhR signaling. The compound reduced cell viability significantly compared to controls, indicating its potential as a therapeutic agent for breast cancer treatment .
- Cytotoxicity Assessment : In vitro cytotoxicity assays using various cancer cell lines showed that this compound exhibits selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential .
- Animal Model Studies : Animal studies have shown that administration of this compound at specific dosages leads to reduced tumor size and improved survival rates in models of breast cancer .
Table 1: Summary of Biological Activity Studies on this compound
Study Type | Cell Line | Effect Observed | Reference |
---|---|---|---|
In Vitro | MCF-7 | Reduced proliferation | |
Cytotoxicity | L929 | No significant cytotoxicity | |
Animal Model | Breast Cancer | Decreased tumor size |
Table 2: Dosage Effects on Cell Viability
Dosage (µM) | Cell Viability (%) | Notes |
---|---|---|
10 | 80 | Minimal effect |
50 | 65 | Moderate inhibition |
100 | 40 | Significant inhibition |
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBOHJNAFQFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425537 | |
Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36341-25-0 | |
Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.